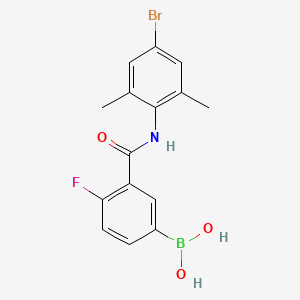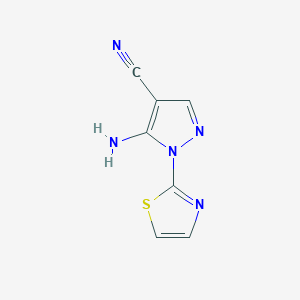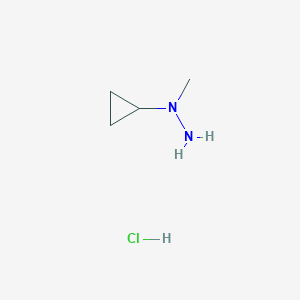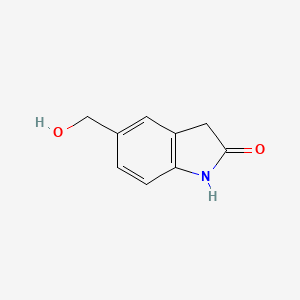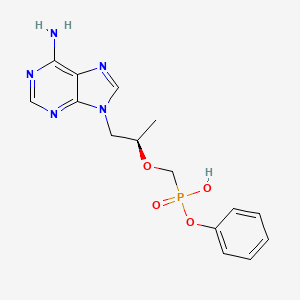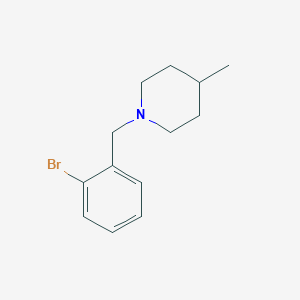
1-(2-Bromobenzyl)-4-methylpiperidine
Vue d'ensemble
Description
1-(2-Bromobenzyl)-4-methylpiperidine is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was synthesized by a one-step nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The molecular structure was further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, benzyl bromide, which has a bromomethyl group like the compound , can undergo reactions such as free radical halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2-Bromobenzyl bromide is a colorless liquid with lachrymatory properties . It has a CAS Number of 1459-22-9 and a molecular weight of 254.17 .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research involving 1-(2-Bromobenzyl)-4-methylpiperidine focuses on its utility in synthesizing various organic compounds. For instance, it has been used in the practical synthesis of S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil via the Mannich reaction, showcasing its role in creating complex molecular structures with potential biological activities (Tomasz Pospieszny & E. Wyrzykiewicz, 2008). This demonstrates the compound's significance in organic synthesis, particularly in constructing molecules with therapeutic potential.
Antibacterial Evaluation
Another study highlights the synthesis of 1,3,4-oxadiazole derivatives, incorporating 1-(2-Bromobenzyl)-4-methylpiperidine, and their subsequent evaluation for antibacterial properties. The synthesized molecules exhibited valuable antibacterial results, emphasizing the compound's role in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Enantioselective Catalysis
The compound has also been investigated in enantioselective catalysis, where it was used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to the formation of chiral 3-benzylpiperidine derivatives. This process is significant for the synthesis of biologically active compounds, showcasing the compound's utility in creating enantioselective catalysts for pharmaceutical synthesis (Yaomin Wang et al., 2018).
Biological and Pharmacological Applications
Furthermore, 1-(2-Bromobenzyl)-4-methylpiperidine derivatives have been synthesized and evaluated for their biological activities, including antibacterial and anti-enzymatic activities. This underscores the compound's potential in the development of new therapeutic agents with diverse biological activities (A. Rehman et al., 2019).
Safety and Hazards
Orientations Futures
The future directions for the study of this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is needed to fully understand the potential applications and hazards of this compound .
Propriétés
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIZXGCIQMOWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



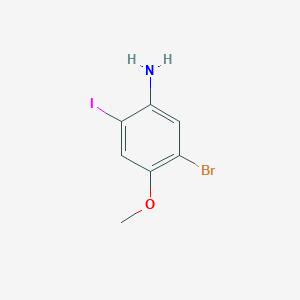
![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)
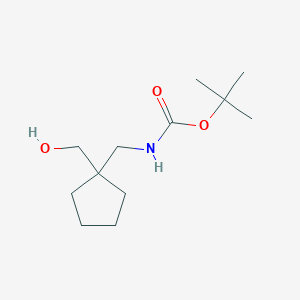
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)

